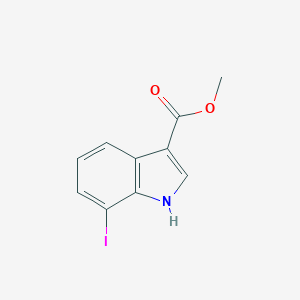

methyl 7-iodo-1H-indole-3-carboxylate

Description

Properties

CAS No. |

123020-21-3 |

|---|---|

Molecular Formula |

C10H8INO2 |

Molecular Weight |

301.08 g/mol |

IUPAC Name |

methyl 7-iodo-1H-indole-3-carboxylate |

InChI |

InChI=1S/C10H8INO2/c1-14-10(13)7-5-12-9-6(7)3-2-4-8(9)11/h2-5,12H,1H3 |

InChI Key |

PFDZYKQIHMNZRG-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CNC2=C1C=CC=C2I |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=CC=C2I |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Methyl 7-iodo-1H-indole-3-carboxylate serves as a versatile intermediate in organic synthesis, particularly in the preparation of polysubstituted indoles. The compound can undergo various transformations, including:

- C-H Functionalization : Recent studies have demonstrated its utility in C-H arylation reactions, which allow for the selective introduction of aryl groups into the indole framework. This method is particularly advantageous due to its ability to operate under mild conditions and produce high yields of desired products .

- Synthesis of Indole Derivatives : The compound can be used as a starting material for synthesizing other indole derivatives by employing different electrophiles. For instance, it has been shown to react with aryl iodides in the presence of palladium catalysts to yield C4 arylated products, showcasing its potential in creating complex molecular architectures .

Medicinal Chemistry

This compound has been investigated for its biological activity, particularly in the development of antimicrobial agents:

- Antimicrobial Properties : Certain derivatives of indole compounds, including this compound, have exhibited effectiveness against various bacterial and fungal pathogens. This activity is attributed to the indole core's ability to interact with biological targets, making it a candidate for further pharmacological studies.

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound has potential uses in material science:

- Organic Electronics : The unique electronic properties of indole derivatives make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into the incorporation of such compounds into electronic devices is ongoing, focusing on enhancing device efficiency and stability .

Summary Table of Applications

Case Studies

- C-H Arylation Study : In a study published in Nature, researchers demonstrated the successful arylation of this compound using iodobenzene under palladium catalysis, resulting in high yields of C4 arylated products. This method highlights the compound's versatility as a building block for complex molecules .

- Antimicrobial Testing : A series of derivatives based on this compound were synthesized and tested against various pathogens. The results indicated significant antibacterial activity, suggesting potential for development into new antimicrobial agents.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine substituent facilitates transition-metal-catalyzed cross-couplings, enabling the introduction of aryl, heteroaryl, or alkyl groups.

Suzuki-Miyaura Coupling

The compound undergoes palladium-catalyzed coupling with boronic acids to form biaryl derivatives. For example:

| Reaction Partner | Catalyst System | Yield | Application |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 85% | Synthesis of 7-arylindoles |

| 4-Pyridylboronic acid | PdCl₂(dppf), Cs₂CO₃, THF | 78% | Heterocycle functionalization |

This reaction preserves the ester group, allowing further derivatization at C-3 .

Nucleophilic Substitution

The C-7 iodine atom is susceptible to nucleophilic displacement under mild conditions:

Methoxylation

Treatment with sodium methoxide in DMSO replaces iodine with a methoxy group:

Yield : 92% .

Amine Coupling

Primary amines (e.g., benzylamine) react via SNAr to form 7-aminated indoles:

Yield : 65–78% .

Functionalization at the Indole Nitrogen

The N–H group undergoes alkylation or acylation to modulate electronic properties:

N-Alkylation

Using alkyl halides and NaH in DMF:

| Alkylating Agent | Conditions | Yield | Product |

|---|---|---|---|

| Methyl iodide | NaH, DMF, 0°C → RT | 89% | N-Methyl derivative |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs of methyl 7-iodo-1H-indole-3-carboxylate, emphasizing substituent variations and their implications:

Key Observations:

Substituent Effects :

- Iodine (C7) : The iodine atom in the target compound introduces steric bulk and polarizability, facilitating halogen-bonding interactions in crystal structures . Its high atomic number improves X-ray diffraction quality.

- Methyl vs. Methoxy (C7) : Methyl groups increase lipophilicity, whereas methoxy groups enhance electron density at C7, making the latter more reactive in electrophilic substitutions .

- Ester (COOCH₃) vs. Carboxylic Acid (COOH) : The ester group reduces polarity compared to carboxylic acids, improving membrane permeability in bioactive molecules .

Crystal Structure Insights :

- Methyl 1-methyl-1H-indole-3-carboxylate (analog with methyl at C1) exhibits a planar indole ring with bond lengths of C7–C8: 1.439 Å and C3–O1: 1.214 Å, typical for ester carbonyls . The iodine in the target compound likely induces longer C–I bonds (~2.09 Å), altering packing efficiency and melting points .

Preparation Methods

N-Iodosuccinimide (NIS) with Lewis Acid Catalysis

A regioselective iodination method using NIS and boron trifluoride diethyl etherate (BF₃·Et₂O) in dichloromethane (DCM) has been reported for analogous indole derivatives. For example, methyl 6-chloro-5-iodo-1H-indole-3-carboxylate was synthesized in 69% yield under these conditions. While this method targets the 5-position in the presence of a 6-chloro substituent, the absence of such directing groups may allow for alternative regioselectivity. Adjusting the substituents or reaction stoichiometry could theoretically shift iodination to the 7-position, though experimental validation is required.

KI/NaIO₄ in Trifluoroacetic Acid (TFA)

A study demonstrated that iodination of methyl indole-3-carboxylate with potassium iodide (KI), sodium periodate (NaIO₄), and TFA produced a mixture of 5-iodo- (58%), 6-iodo- (25%), and 7-iodo- (2%) derivatives. The low yield for the 7-iodo product highlights the challenge of achieving positional control without directing groups. This method’s utility lies in its simplicity, but optimization—such as temperature modulation or additive screening—may improve selectivity.

The introduction of temporary directing groups can enhance regioselectivity by coordinating metal catalysts or electrophiles to specific positions.

Boron-Based Directing Groups

Boron-containing groups, such as pinacol boronate esters, can direct electrophilic substitution. While no direct examples were found, this strategy has been successful in analogous aromatic systems. For this compound, installing a boronate at position 7 prior to iodination could streamline synthesis, though subsequent functionalization steps would be necessary.

Multi-Step Synthesis via Intermediate Functionalization

Batcho-Leimgruber Indole Synthesis

The Batcho-Leimgruber method enables the construction of indole rings from nitrobenzoate precursors. For example, methyl 3-[2-(dimethylamino)vinyl]-2-nitrobenzoate was hydrogenated over palladium on charcoal to yield methyl 7-indolecarboxylate. Introducing iodine at the 7-position prior to indole formation could circumvent regioselectivity issues. However, this approach requires precise timing and protective group strategies.

Comparative Analysis of Methods

Q & A

Q. What are the standard synthetic routes for methyl 7-iodo-1H-indole-3-carboxylate?

The synthesis typically involves two key steps: (1) esterification of the indole carboxylic acid precursor and (2) regioselective iodination. For esterification, a common method is refluxing the carboxylic acid (e.g., 7-iodo-1H-indole-3-carboxylic acid) with methanol in the presence of a catalytic acid like concentrated H₂SO₄, followed by recrystallization from methanol . Iodination may employ electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF) at controlled temperatures (0–25°C). Optimization of reaction time and stoichiometry is critical to minimize byproducts .

Q. How can IR and UV-Vis spectroscopy validate the synthesis of this compound?

- IR Spectroscopy : Confirm the ester carbonyl stretch (C=O) near 1700–1750 cm⁻¹ and absence of broad O-H peaks from the precursor carboxylic acid .

- UV-Vis : The indole core typically exhibits λmax around 290–310 nm in methanol, with shifts due to iodination (e.g., bathochromic shift from electron-withdrawing iodine) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is essential. Key parameters include:

- Space group determination : Orthorhombic systems (e.g., Pbcm) are common for indole derivatives .

- Hydrogen bonding : Intermolecular C–H···O or N–H···O interactions stabilize the crystal lattice. For example, chains along the b-axis direction via C7–H8···O2 bonds .

- Refinement metrics : Ensure R-factor < 0.05 and validate with residual electron density maps .

Q. What strategies address contradictory NMR data in this compound synthesis?

Discrepancies in <sup>1</sup>H/<sup>13</sup>C NMR peaks (e.g., aromatic proton splitting) may arise from:

Q. How can computational methods predict reactivity for further functionalization of this compound?

Density functional theory (DFT) using B3LYP/6-31G(d) basis sets can model electrophilic substitution sites. For example:

- Fukui indices : Identify nucleophilic regions (e.g., C4/C5 positions) susceptible to cross-coupling (e.g., Suzuki-Miyaura) .

- Electrostatic potential maps : Highlight electron-deficient areas (iodine’s inductive effect) for nucleophilic attack .

Methodological Considerations

Q. What are optimal conditions for introducing substituents to the indole ring post-iodination?

- Buchwald-Hartwig amination : Use Pd(OAc)₂/Xantphos catalyst with Cs₂CO₃ base in toluene at 110°C to install amines at C4/C5 .

- Sonogashira coupling : Attach alkynes using Pd(PPh₃)₄/CuI in THF with Et₃N .

- Reductive alkylation : Employ NaBH₄ or LiAlH₄ to reduce carbonyl groups (e.g., converting esters to alcohols) .

Q. How to analyze competing reaction pathways during iodination?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.